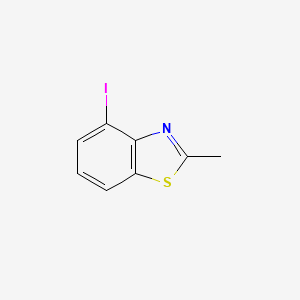

4-Iodo-2-methylbenzothiazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-iodo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHZZMLIIOOAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Iodo 2 Methylbenzothiazole

Nucleophilic Substitution Reactions at the Iodine Center

The carbon-iodine bond in 4-Iodo-2-methylbenzothiazole is the most reactive site for nucleophilic substitution, primarily due to the high polarizability and good leaving group ability of the iodo substituent. This reactivity is extensively exploited in modern organic synthesis to create more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and aryl iodides like this compound are excellent substrates for these transformations due to the high reactivity of the C-I bond. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide and is widely used for creating biaryl structures or connecting aryl and vinyl moieties. libretexts.orgtcichemicals.com For this compound, a Suzuki reaction with an arylboronic acid would yield a 4-aryl-2-methylbenzothiazole derivative. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to give the product and regenerate the catalyst. libretexts.org The reactivity of aryl halides in Suzuki coupling decreases in the order I > OTf > Br > Cl, making this compound a highly suitable substrate. libretexts.org While specific studies on this compound are not abundant in the reviewed literature, the conditions used for other aryl iodides are applicable. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing arylalkynes. The coupling of this compound with a terminal alkyne would produce a 4-alkynyl-2-methylbenzothiazole. The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org The higher reactivity of aryl iodides compared to bromides allows for selective coupling; for instance, in a molecule with both iodo and bromo substituents, the Sonogashira coupling will preferentially occur at the iodo-substituted position. libretexts.org Research on related di-substituted quinolines confirms that alkynylation occurs at the more reactive iodide site. libretexts.org Studies on 4-iodo-5-aryl-thieno[a]dibenzothiophenes, a similar heterocyclic system, successfully employed Sonogashira coupling to form new C-C bonds. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene like methyl acrylate (B77674) would lead to the formation of a 4-vinyl-substituted benzothiazole (B30560) derivative. The reaction was one of the first examples of a C-C bond-forming reaction following a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The intramolecular version of the Heck reaction is a powerful method for constructing heterocyclic systems. chim.it While phosphine (B1218219) ligands are often used, reactions in ionic liquids can sometimes proceed without them. mdpi.com

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Iodides

| Reaction Type | Catalyst/Pre-catalyst | Ligand (if any) | Base | Solvent | Typical Substrates | Ref |

|---|---|---|---|---|---|---|

| Suzuki | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, Buchwald ligands | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, Water | Aryl Iodides, Arylboronic acids | libretexts.orgtcichemicals.com |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, Piperidine | THF, DMF | Aryl Iodides, Terminal Alkynes | wikipedia.orgorganic-chemistry.org |

| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, NaOAc | DMF, Acetonitrile | Aryl Iodides, Alkenes | wikipedia.orgorganic-chemistry.org |

The formation of a carbon-nitrogen bond at the C4 position of the benzothiazole ring can be achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination: This reaction has become a dominant method for synthesizing aryl amines from aryl halides. wikipedia.org It involves a palladium catalyst with specialized, bulky electron-rich phosphine ligands (e.g., X-Phos) and a strong base like sodium tert-butoxide. beilstein-journals.org The reaction is highly versatile, allowing the coupling of a wide range of amines with aryl halides, including iodides. wikipedia.orgorganic-chemistry.org The application of Buchwald-Hartwig amination to this compound would provide a facile route to 4-amino-2-methylbenzothiazole (B157493) derivatives. This method often succeeds where traditional nucleophilic aromatic substitution reactions fail. atlanchimpharma.com

Ullmann Condensation/Coupling: A classic method for forming C-N bonds, the Ullmann reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol, catalyzed by copper. organic-chemistry.org While traditional Ullmann reactions required harsh conditions (high temperatures), modern modifications using ligands like L-proline or N-methylglycine allow the reaction to proceed under much milder temperatures (40-90 °C). nih.gov This method is effective for the amination of both aryl iodides and bromides. nih.gov The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle. researchgate.net The synthesis of 2-aminobenzothiazoles from 2-iodoanilines using a copper-catalyzed Ullmann-type reaction has been demonstrated to be simple and effective. nih.gov

Table 2: Comparison of C-N Bond Formation Reactions

| Reaction | Catalyst System | Ligands | Base | Temperature | Scope | Ref |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Bulky phosphines (X-Phos, etc.) | NaOt-Bu, K₃PO₄ | Room Temp - 110°C | Wide range of amines and aryl halides | wikipedia.orgorganic-chemistry.org |

| Ullmann Coupling | CuI, Cu(OAc)₂ | L-proline, N-methylglycine | K₂CO₃, Cs₂CO₃ | 40 - 200°C | Amines, alcohols, thiols with aryl halides | organic-chemistry.orgnih.gov |

The introduction of sulfur (thiolation) or selenium (selenation) moieties at the C4 position can also be accomplished via copper-catalyzed cross-coupling reactions, analogous to the Ullmann amination. These reactions are crucial for the synthesis of organosulfur and organoselenium compounds, which have unique properties and applications.

Copper-catalyzed coupling of aryl halides with thiols is a well-established method for C-S bond formation. organic-chemistry.org Recent studies have shown that elemental sulfur (S₈) can be used as the sulfur source in copper-catalyzed reactions with aryl halides to form sulfur-containing heterocycles. acs.org Similarly, elemental selenium can be used for C-Se bond formation. acs.org A copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur or selenium has been shown to produce benzodithioles and benzothiaselenoles, respectively. acs.org While direct studies on this compound are limited, these findings suggest that copper-catalyzed coupling with appropriate sulfur or selenium nucleophiles (e.g., thiols, selenols, or their salts) is a viable pathway for synthesizing 4-thio- and 4-seleno-substituted 2-methylbenzothiazoles. The reaction of N-methylbenzothiazole-2(3H)-selone with halogens has also been studied, indicating the reactivity of selenium within the benzothiazole framework. nih.govresearchgate.net

Electrophilic Aromatic Substitution on the Benzothiazole Ring System

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy carbocation intermediate known as an arenium ion or Wheland intermediate. uomustansiriyah.edu.iq The substituents already present on the benzene (B151609) ring of this compound play a crucial role in determining both the rate of reaction and the position of the incoming electrophile (regioselectivity). ijrar.org

The orientation of electrophilic attack on the benzene portion of this compound is governed by the combined directing effects of the fused thiazole (B1198619) ring and the iodo and methyl substituents.

Fused Thiazole Ring: The benzothiazole nucleus itself, along with the 2-methyl group, generally directs electrophilic attack to the 6-position. researchgate.net

Methyl Group (at C2): While not directly on the benzene ring, the electron-donating methyl group at the C2 position stabilizes the heterocyclic system and reinforces the directing effect to the 6-position.

Iodo Group (at C4): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which destabilizes the arenium ion intermediate. wikipedia.orglibretexts.org However, they are ortho, para-directors because they can donate a lone pair of electrons via resonance, which helps to stabilize the positive charge in the arenium ion when attack occurs at the ortho (C5) and para (C7) positions relative to the iodine. libretexts.orglibretexts.org

In the case of this compound, there is a competition between the directing effects. Studies on the nitration of 4-substituted 2-methylbenzothiazoles have shown that the effect of the substituent at the 4-position is predominant compared to the directing power of the rest of the molecule. researchgate.net Therefore, the ortho, para-directing influence of the iodo group is expected to be the primary factor determining the regiochemical outcome. This would direct incoming electrophiles to the C5 position (ortho to iodine) and the C7 position (para to iodine). researchgate.net

Nitration: The nitration of aromatic compounds is a classic electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. Research on the nitration of 4-substituted 2-methylbenzothiazoles confirms that a mixture of 5-nitro and 7-nitro isomers is generally produced. researchgate.net The ratio of these isomers is significantly influenced by the nature of the substituent at the C4 position. researchgate.net The formation of these products is consistent with the ortho, para-directing nature of the 4-substituent.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, usually with fuming sulfuric acid. For 2-methylbenzothiazole (B86508), reaction with 1,2-oxathiane 2,2-dioxide has been used to introduce a sulfonate group. researchgate.net For this compound, sulfonation would be expected to follow the same regiochemical principles as nitration, yielding a mixture of this compound-5-sulfonic acid and this compound-7-sulfonic acid, as directed by the C4-iodo substituent.

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Products | Rationale | Ref |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Iodo-5-nitro-2-methylbenzothiazole & 4-Iodo-7-nitro-2-methylbenzothiazole | Ortho, para-directing effect of the C4-Iodo group. | researchgate.net |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid & this compound-7-sulfonic acid | Ortho, para-directing effect of the C4-Iodo group. | researchgate.net |

Reactivity of the 2-Methyl Group

The methyl group at the C2 position of the benzothiazole ring is particularly significant due to the acidity of its protons. The adjacent electron-withdrawing imine (C=N) bond within the thiazole ring enhances the acidity of the Csp³-H bonds of the methyl group, making it a viable site for deprotonation and subsequent functionalization.

The direct functionalization of Csp³-H bonds is a powerful tool in modern organic synthesis, and the 2-methyl group of benzothiazoles is a prime substrate for such transformations. researchgate.netresearchgate.net Research on substituted 2-methylbenzothiazoles has demonstrated that this position can be readily derivatized through various methods, including oxidative coupling and metal-catalyzed activation. researchgate.netnatmedlib.uz

An efficient one-pot method for the Csp³-H functionalization of methylhetarenes involves an iodine-catalyzed reaction with o-phenylenediamine (B120857) in the presence of dimethyl sulfoxide (B87167) (DMSO). natmedlib.uz This reaction proceeds via an oxidative functionalization pathway to produce heteroarenyl-benzimidazoles. Studies on a range of substituted 2-methylbenzothiazoles, including those with both electron-donating and electron-withdrawing groups, have shown good to excellent yields, suggesting that this compound would be a suitable substrate for this transformation. natmedlib.uz The reaction is believed to initiate with the iodination of the 2-methyl group, followed by either Kornblum oxidation (mediated by DMSO) to form an aldehyde intermediate or direct nucleophilic substitution by the amine. natmedlib.uz

The following table summarizes the results for the iodine-catalyzed oxidative Csp³-H functionalization of various substituted 2-methylbenzothiazoles with o-phenylenediamine, illustrating the general applicability of the method. natmedlib.uz

| Substituent on Benzothiazole Ring | Product | Yield (%) |

|---|---|---|

| H | 2-(1H-benzo[d]imidazol-2-yl)benzo[d]thiazole | 81 |

| 5-Cl | 5-chloro-2-(1H-benzo[d]imidazol-2-yl)benzo[d]thiazole | 75 |

| 5-CF3 | 2-(1H-benzo[d]imidazol-2-yl)-5-(trifluoromethyl)benzo[d]thiazole | 65 |

| 6-F | 2-(1H-benzo[d]imidazol-2-yl)-6-fluorobenzo[d]thiazole | 78 |

| 6-NO2 | 2-(1H-benzo[d]imidazol-2-yl)-6-nitrobenzo[d]thiazole | 72 |

| 7-CH3 | 2-(1H-benzo[d]imidazol-2-yl)-7-methylbenzo[d]thiazole | 84 |

The activated 2-methyl group of benzothiazole derivatives can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. diva-portal.orgthieme-connect.de This reactivity is analogous to the Knoevenagel or aldol-type condensation, where a carbanion generated from the active methyl compound attacks the electrophilic carbonyl carbon. diva-portal.orgvanderbilt.edu

These reactions are typically catalyzed by a base, which facilitates the deprotonation of the 2-methyl group to form a nucleophilic intermediate. diva-portal.org For example, the condensation of 2-methylbenzothiazole with aldehydes can be achieved using potassium hydroxide (B78521) in DMSO. diva-portal.org The resulting product is a 2-vinylbenzothiazole derivative. Given this established reactivity, this compound is expected to react similarly with a range of aldehydes and ketones to yield the corresponding 2-styrylbenzothiazole (B224385) derivatives. The reaction's success with iodo-substituted substrates in similar systems suggests the C-I bond would remain intact under these conditions. acs.org

A general scheme for this transformation is the base-catalyzed condensation between a 2-methylbenzothiazole derivative and an aldehyde.

| 2-Methylbenzothiazole Derivative | Aldehyde | Base/Solvent | Resulting Product Structure |

|---|---|---|---|

| 2-methylbenzothiazole | Benzaldehyde | KOH / DMSO | 2-styrylbenzo[d]thiazole |

| 2-methyl-thiazolo[4,5-b]pyrazine | 4-(dimethylamino)benzaldehyde | Pyrrolidine / CH2Cl2 | 2-(4-(dimethylamino)styryl)thiazolo[4,5-b]pyrazine |

| This compound (Expected) | Aryl Aldehyde (e.g., R-CHO) | Base (e.g., KOH) / Solvent (e.g., DMSO) | 4-iodo-2-(2-arylethenyl)benzo[d]thiazole |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving benzothiazoles is crucial for optimizing reaction conditions and predicting product outcomes. Key pathways include radical processes and are significantly influenced by the choice of solvent.

Radical intermediates play a significant role in various transformations within benzothiazole chemistry. nih.govmdpi.com For instance, the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes induced by visible light is proposed to proceed through a radical mechanism involving diaryldisulfide intermediates. nih.gov

In the context of this compound, the presence of the iodine atom could potentially influence radical reactions. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage under certain conditions (e.g., photolysis or with radical initiators) to form an aryl radical. Furthermore, some metal-free arylation reactions of heteroarenes with aryl iodides are proposed to proceed via a radical pathway, initiated by a single electron transfer (SET) from a base like potassium tert-butoxide to the aryl iodide, generating an aryl radical which then adds to the heterocycle. unipi.it While not specifically documented for this compound, such pathways are plausible for its functionalization at positions other than the methyl group.

A proposed radical mechanism for the arylation of a heterocycle with an iodobenzene (B50100) derivative involves the following key steps unipi.it:

Initiation : Single Electron Transfer (SET) from a base (e.g., KOt-Bu) to the iodobenzene generates a radical anion.

Propagation : Elimination of an iodide ion yields a phenyl radical.

Addition : The phenyl radical adds to the heterocyclic ring.

Termination : Hydrogen abstraction from the resulting radical intermediate affords the arylated product.

The choice of solvent is a critical parameter in the chemical transformations of benzothiazole derivatives, capable of influencing reaction rates, yields, and even mechanistic pathways. researchgate.net The polarity of the solvent can be particularly impactful; polar solvents are known to enhance the rates of polar reactions by stabilizing charged transition states and intermediates. researchgate.net

In the iodine-catalyzed Csp³-H functionalization of 2-methylbenzothiazoles, dimethyl sulfoxide (DMSO) serves a dual role. natmedlib.uz It acts as a polar aprotic solvent, facilitating the dissolution of reagents, but it can also function as the oxidant required for the Kornblum oxidation of the 2-iodomethyl intermediate to the corresponding aldehyde. researchgate.netnatmedlib.uz In contrast, for certain copper-catalyzed C-S coupling reactions to form S-aryl thioacetates from aryl iodides, nonpolar solvents like toluene provided significantly better yields than polar solvents such as THF or 1,4-dioxane, highlighting that the optimal solvent is highly reaction-dependent. d-nb.info For palladium-catalyzed C-H functionalization of benzothiazole with iodoarenes, hexafluoroisopropanol (HFIP) has been reported as a promoting solvent. chemrxiv.org Therefore, when performing transformations on this compound, careful consideration and optimization of the solvent system are imperative to achieve the desired outcome.

| Reaction Type | Substrate | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cu-catalyzed Thioacetylation | Iodobenzene | Toluene | 96 | d-nb.info |

| Cu-catalyzed Thioacetylation | Iodobenzene | 1,4-Dioxane | Low | d-nb.info |

| Cu-catalyzed Thioacetylation | Iodobenzene | THF | 0 | d-nb.info |

| I2-catalyzed Csp³-H Functionalization | 2-methylbenzothiazole | DMSO | 81 | natmedlib.uz |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For 4-iodo-2-methylbenzothiazole, DFT calculations can elucidate its structural parameters, energetic profiles of reactions, and electronic distribution.

Geometry Optimization and Energetic Profiles of Reactions

Geometry optimization using DFT, for instance with the B3LYP functional and a 6-311++G(d,p) basis set, can predict the most stable three-dimensional structure of this compound. These calculations yield optimized bond lengths, bond angles, and dihedral angles, providing a precise molecular framework. The energetic profiles of potential reactions, such as nucleophilic substitution at the iodo-substituted carbon, can be mapped out to determine reaction barriers and transition state geometries, thus predicting the kinetic and thermodynamic feasibility of chemical transformations.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.76 | C-S-C | 89.5 |

| C=N | 1.38 | S-C=N | 115.2 |

| C-I | 2.10 | C-C-I | 119.8 |

| C-CH3 | 1.52 | N-C-CH3 | 118.0 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich benzothiazole (B30560) ring system, indicating its nucleophilic character. The LUMO would likely be distributed over the aromatic system, with a significant contribution from the C-I bond, suggesting susceptibility to nucleophilic attack at the carbon atom bearing the iodine. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller energy gap implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.15 |

| HOMO-LUMO Gap | 5.10 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from DFT calculations.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations can accurately predict spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions, when compared with experimental spectra, can aid in the definitive assignment of signals and confirm the molecular structure. Similarly, the vibrational frequencies from DFT calculations can be used to simulate the Infrared (IR) spectrum, allowing for the assignment of characteristic vibrational modes of the this compound molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations can be employed to explore its interactions with solvent molecules and its behavior in a biological environment, such as binding to a protein active site. These simulations can reveal the stability of the ligand-protein complex, identify key interacting residues, and calculate the binding free energy, which is crucial for drug design and development.

Quantum Chemical Topology (QCT) and Bonding Analysis

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, provide a detailed description of chemical bonding. QTAIM analysis can characterize the nature of the C-I bond, determining its degree of covalent and ionic character. NBO analysis can reveal the delocalization of electron density within the benzothiazole ring system and quantify the hyperconjugative interactions, offering a deeper understanding of the molecule's electronic structure and stability.

In Silico Predictions for Structure-Activity Relationships

In silico methods are instrumental in predicting the biological activity and pharmacokinetic properties of molecules, thereby guiding the design of new therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of benzothiazole derivatives to correlate their structural features with their biological activities. For this compound, in silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can assess its drug-likeness and potential as a therapeutic candidate.

Table 3: Hypothetical In Silico ADMET Predictions for this compound

| Property | Predicted Value |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| CYP2D6 Inhibition | Non-inhibitor |

| AMES Toxicity | Non-mutagenic |

| Lipinski's Rule of Five | 0 violations |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from in silico prediction software.

Ligand-Protein Docking for Potential Biological Targets

There is no specific data available in the current scientific literature regarding ligand-protein docking studies of this compound. While docking studies have been performed on various other substituted benzothiazoles to explore their potential as inhibitors for targets such as tyrosine kinases, cyclooxygenases, and various microbial enzymes, no such studies have been reported for this particular compound. Without these studies, it is not possible to identify potential biological targets or to characterize the binding interactions, such as hydrogen bonds and hydrophobic interactions, that this compound might form within a protein's active site.

Advanced Applications in Chemical and Materials Science

4-Iodo-2-methylbenzothiazole as a Versatile Synthetic Building Block

This compound has emerged as a valuable intermediate in organic synthesis. Its structure contains multiple reactive sites that can be selectively addressed. The iodine atom at the 4-position is a particularly useful functional group, serving as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This reactivity makes it an excellent starting point for constructing more elaborate molecular architectures.

Heterocyclic compounds are of paramount importance in medicinal chemistry and natural product synthesis. openmedicinalchemistryjournal.com Fused heterobicyclic systems, in particular, exhibit a broad spectrum of physiological activities. nih.gov Benzothiazole (B30560) derivatives serve as crucial precursors for creating these larger, more complex heterocyclic structures.

The iodine atom in this compound can be readily displaced or utilized in carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the fusion of additional rings onto the benzothiazole core, leading to polycyclic systems with novel properties. For instance, derivatives of benzothiazoles are used to synthesize 1,4-benzothiazines, which are recognized for their structural flexibility and wide-ranging biological activities. openmedicinalchemistryjournal.com The ability to use the iodo-substituent as a synthetic handle enables chemists to build complex molecules regioselectively, a key challenge in the synthesis of multifaceted organic compounds. researchgate.net Thiazoles and their derivatives are key structural units in many natural products, and developing new protocols for their synthesis is an area of active research. nih.gov

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. rroij.comresearchgate.net These reactions are prized for their atom economy, simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

Benzothiazole derivatives are valuable substrates in MCRs. For example, 2-aminobenzothiazole (B30445), which can be synthesized from halogenated precursors, is a common component in MCRs used to create fused heterocyclic systems like pyrimido[2,1-b]benzothiazoles. rroij.comrsc.org A Hf(OTf)4-catalyzed three-component reaction has been employed to create a library of these pyrimido[2,1-b]benzothiazole-based molecules, demonstrating the power of MCRs in discovering novel molecular cores. rsc.org While this compound itself may not be the direct starting amine, its iodo-group can be converted into other functionalities, such as an amino group, which can then participate in these powerful one-pot syntheses. This strategic placement of a convertible functional group makes it a valuable precursor for generating molecular complexity in an efficient manner.

Integration into Functional Materials

The unique electronic and photophysical properties of the benzothiazole ring system make it an attractive component for the design of advanced functional materials. The strategic placement of substituents allows for the fine-tuning of these properties for specific applications in electronics, sensing, and self-assembling systems.

Organic materials are at the forefront of developing next-generation electronic and photonic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govchemrxiv.org Thiazole-containing compounds are promising candidates for these applications due to their inherent electronic properties, often exhibiting good hole-transporting capabilities. beilstein-journals.org

The benzothiazole core can be incorporated into larger π-conjugated systems to create materials with tailored optical and electronic characteristics. The iodine atom on this compound is particularly significant in this context. It serves as an ideal electrophilic partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the straightforward attachment of other aromatic or vinyl groups. This "stitching" chemistry is fundamental to building the complex conjugated polymers and molecules required for organic electronic devices. By extending the conjugation, researchers can control the material's bandgap, influencing its color of emission or absorption spectrum.

Benzothiazole derivatives are widely investigated as fluorescent probes for the detection of biologically and environmentally important species. scilit.comresearchgate.net The benzothiazole scaffold often forms the core of a fluorophore, a molecule that emits light after absorbing light of a different wavelength. Modifications to the structure can create specific binding sites or reactive centers for target analytes, leading to a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off" responses).

These probes have been developed for a variety of targets, including reactive oxygen species, ions, and biomolecules. nih.govnih.govmdpi.com The 4-iodo position provides a convenient site for synthetic elaboration to attach the recognition part of the probe. For example, the iodine can be replaced with a receptor unit that selectively binds to a specific metal ion or a reactive group that is transformed by an analyte like hydrogen peroxide, triggering a significant fluorescence response. mdpi.com The high sensitivity and selectivity of these probes make them valuable tools for applications in cellular imaging and diagnostics. nih.gov

| Benzothiazole Probe Derivative | Target Analyte | Sensing Mechanism | Application |

|---|---|---|---|

| (E)-4-(5-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)furan-2-yl)phenyl trifluoromethanesulfonate (B1224126) (BFTF) | Superoxide anion (O2•-) | Reaction with O2•- leading to near-infrared fluorescence emission. nih.gov | Intravital imaging of liver injury in mice. nih.gov |

| 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives | Esterase | Esterase-catalyzed hydrolysis leading to a fluorescence color change. researchgate.net | Imaging of endogenous esterase in living cells. researchgate.net |

| Oxime-functionalized benzothiazole | Hypochlorous acid (HClO) | HClO-induced oxidation of the oxime moiety, causing a "turn-on" fluorescence response. nih.gov | Detection of HClO in living cells. nih.gov |

| Boronate-functionalized benzothiazole (BT-BO) | Hydrogen Peroxide (H2O2) | H2O2-mediated cleavage of the boronate ester, triggering aggregation-induced emission (AIE). mdpi.com | Detection of H2O2 in living cells. mdpi.com |

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. One such interaction that has gained significant attention is the halogen bond. A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor), such as a lone pair on a nitrogen or oxygen atom. nih.govrsc.org

The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.govresearchgate.net This makes iodo-substituted compounds like this compound excellent halogen bond donors. The iodine atom in this molecule can interact with halogen bond acceptors on other molecules to direct their assembly into well-defined, ordered structures in the solid state, a process known as crystal engineering. This interaction is highly directional, similar to the more familiar hydrogen bond, making it a powerful tool for designing functional materials such as liquid crystals, gels, and porous frameworks. nih.govnih.gov The ability to form robust and specific halogen bonds allows this compound to act as a key component in the programmed self-assembly of complex supramolecular architectures.

| Interaction | Description | Strength | Key Features |

|---|---|---|---|

| Halogen Bond | Interaction between an electrophilic halogen (donor) and a nucleophile (acceptor). nih.gov | Tunable (I > Br > Cl > F). researchgate.net | Highly directional, hydrophobic. nih.gov |

| Hydrogen Bond | Interaction between an electronegative atom and a hydrogen atom attached to another electronegative atom. | Variable, generally stronger than van der Waals forces. | Directional, hydrophilic. nih.gov |

Conclusion and Future Research Perspectives

Summary of Current Research Advancements on 4-Iodo-2-methylbenzothiazole and its Class

Research into this compound and its derivatives has illuminated the remarkable versatility of the benzothiazole (B30560) scaffold. mdpi.combenthamscience.com The key advancement lies in the strategic use of the iodine atom at the 4-position as a versatile handle for a multitude of synthetic transformations. This has established the compound as a pivotal building block for creating diverse molecular architectures.

Significant progress has been made in applying palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, to the C-I bond of iodo-aromatic systems. wikipedia.orgorganic-chemistry.orgwikipedia.org These methodologies have proven highly effective for forging new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide array of functional groups onto the benzothiazole core. This has led to the generation of extensive libraries of derivatives.

In the domain of medicinal chemistry, derivatives of 2-methylbenzothiazole (B86508) have demonstrated a broad spectrum of pharmacological activities. jchemrev.com Numerous studies have highlighted their potential as potent anticancer agents, targeting various cancer cell lines through mechanisms that include the inhibition of critical enzymes like protein kinases. mdpi.comnih.govnih.gov Furthermore, their efficacy as antimicrobial and antifungal agents has been well-documented. jchemrev.comnih.gov Recent investigations have also revealed their capacity as potent and selective inhibitors of enzymes such as monoamine oxidase (MAO), suggesting applications in treating neurodegenerative disorders. researchgate.net

In materials science, the focus has been on the unique photophysical properties of benzothiazole derivatives. They are recognized as important fluorophores, with research exploring their use in fluorescent sensors for detecting ions and small molecules, as well as in the development of organic light-emitting diodes (OLEDs). researchgate.net

Identification of Research Gaps and Unexplored Reactivity

Despite the significant progress, several research gaps remain. While the palladium-catalyzed reactions of the C-I bond are well-explored in principle for aryl iodides, there is a notable lack of studies focusing specifically on the reactivity of the 4-iodo position of the 2-methylbenzothiazole scaffold. The influence of the fused thiazole (B1198619) ring and the C-2 methyl group on the kinetics and outcomes of these standard coupling reactions is not fully characterized.

The exploration of less common transition-metal-catalyzed reactions, such as C-H activation at other positions on the benzothiazole ring, remains an underexplored area. The interplay between the existing iodo-substituent and potential C-H functionalization could lead to novel and complex derivatization patterns that are currently inaccessible.

Furthermore, while the nucleophilic aromatic substitution (SNAr) of the iodide is theoretically possible, particularly with strong nucleophiles, this reaction pathway has not been systematically investigated for this compound. Understanding the scope and limitations of SNAr reactions would provide a valuable, metal-free alternative for functionalization. Similarly, the potential for metallation reactions, such as lithium-halogen exchange or Grignard reagent formation, is understood from general principles of organometallic chemistry but lacks specific application and optimization for this particular substrate. mnstate.edu

Future Directions in Synthetic Methodology and Derivatization

Future synthetic efforts should be directed towards filling the identified research gaps. A primary focus should be the systematic investigation and optimization of cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) specifically for this compound to build a robust database of reaction conditions and achievable structural diversity.

The development of novel, "green" synthetic protocols for both the synthesis and derivatization of benzothiazoles is a crucial future direction. mdpi.com This includes the use of more sustainable catalysts, environmentally benign solvents like water, and energy-efficient reaction conditions, such as microwave-assisted synthesis. nih.gov

Exploring domino or tandem reaction sequences commencing from this compound could provide rapid access to complex polycyclic and heterocyclic systems. rsc.org For instance, a sequence involving a Sonogashira coupling followed by an intramolecular cyclization could be a powerful strategy for building fused-ring systems with interesting electronic and biological properties. Additionally, the development of methods for the selective functionalization of other positions on the benzothiazole ring, while the 4-position remains iodinated, would significantly expand the synthetic toolbox for creating multifunctional derivatives.

Emerging Applications in Medicinal Chemistry and Materials Science

The benzothiazole scaffold is a cornerstone in the development of targeted therapies. nih.gov Future medicinal chemistry research will likely focus on designing derivatives of this compound as highly specific enzyme inhibitors. For example, tailoring substituents introduced via cross-coupling could lead to potent and selective inhibitors of kinases like VEGFR-2, which are crucial in cancer progression. nih.gov There is also significant potential in developing new antimicrobial agents to combat drug-resistant strains of bacteria and fungi, a pressing global health issue. nih.govnih.gov The MAO-inhibitory activity of 2-methylbenzothiazole derivatives opens avenues for designing novel therapeutics for neurodegenerative diseases like Parkinson's and Alzheimer's disease. researchgate.net

In materials science, the unique electronic properties of the benzothiazole ring system position it as a prime candidate for advanced functional materials. Future applications could include the development of more efficient and stable blue-light emitters for OLEDs, an area where stable materials are still in high demand. The inherent fluorescence of many benzothiazole derivatives can be harnessed to design sophisticated chemosensors for environmental monitoring and medical diagnostics. researchgate.net By functionalizing the 4-position, the sensor's selectivity and sensitivity towards specific analytes (e.g., metal ions, biomolecules) can be finely tuned.

Impact on the Development of Novel Bioactive Scaffolds and Functional Molecules

The strategic importance of this compound lies in its role as a versatile platform for generating molecular diversity. The ability to easily and selectively functionalize the 4-position allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry. benthamscience.com This accelerates the drug discovery process by enabling the rapid synthesis of analogues to optimize potency, selectivity, and pharmacokinetic properties. The benzothiazole core itself acts as a "privileged scaffold," meaning it is capable of binding to a variety of biological targets, and derivatization from the 4-iodo starting material is a key strategy for directing this activity. jchemrev.com

In the context of functional molecules, the derivatization of this compound enables the precise tuning of photophysical and electronic properties. By attaching different aromatic, electron-donating, or electron-withdrawing groups at the 4-position, researchers can modulate the absorption and emission wavelengths, quantum yields, and charge-transport properties of the resulting molecules. This fine-tuning is critical for creating bespoke materials for specific applications, from tailored dyes and pigments to advanced components for organic electronics. Ultimately, the synthetic accessibility and reactivity of this compound will continue to fuel innovation, leading to the discovery of new bioactive compounds and functional materials with significant scientific and technological impact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Iodo-2-methylbenzothiazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, microwave-assisted synthesis (130°C, 45 min) under ethanol solvent can enhance reaction efficiency compared to traditional thermal methods . Catalysts like CuI or Pd-based systems may improve iodination efficiency in the benzothiazole scaffold. Solvent selection (e.g., DMF for polar aprotic conditions) and stoichiometric ratios of reagents (e.g., 1:1.1 molar ratio of benzothiazole precursor to iodinating agent) should be systematically varied to maximize yield. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Confirm functional groups (e.g., C-I stretch at ~500 cm⁻¹, benzothiazole ring vibrations) .

- NMR (¹H/¹³C) : Identify proton environments (e.g., methyl group at δ ~2.5 ppm, aromatic protons) and carbon assignments .

- Elemental Analysis (CHNS) : Verify experimental vs. theoretical elemental composition (e.g., %C, %N) to confirm purity .

- Melting Point : Compare observed mp (e.g., ~140°C) with literature values .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or particulates .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Cross-validate using multiple techniques:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities .

- X-ray Crystallography : Resolve ambiguities in aromatic ring geometry or substituent positioning (e.g., dihedral angles between benzothiazole and iodinated phenyl groups) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and verify coupling patterns .

- Elemental Analysis : Reconcile discrepancies between experimental and theoretical values (e.g., iodine content) .

Q. What strategies are effective in designing biological activity studies for this compound derivatives?

- Methodological Answer :

- Target Selection : Prioritize targets based on structural analogs (e.g., benzothiazoles with anti-inflammatory or antitumor activity) .

- In Vitro Assays : Use dose-response curves (e.g., IC₅₀ determination in cancer cell lines) and compare with control compounds (e.g., 2-aminobenzothiazole derivatives) .

- Molecular Docking : Predict binding affinities to enzymes (e.g., HIV-1 protease) using software like AutoDock; validate with mutagenesis studies .

- Toxicity Screening : Assess cytotoxicity in non-target cell lines (e.g., HEK293) to establish selectivity .

Q. How do substituent variations on the benzothiazole scaffold affect reactivity and bioactivity?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., -I, -NO₂) increase electrophilicity, enhancing cross-coupling reactivity .

- Steric Effects : Bulky substituents (e.g., 4-methyl) may hinder binding to planar active sites (e.g., kinase domains) .

- Bioactivity Trends : Fluorine or methoxy groups at specific positions can improve metabolic stability or membrane permeability .

- SAR Studies : Synthesize analogs (e.g., 4-bromo, 4-chloro) and compare activities to derive pharmacophore models .

Q. What advanced techniques are used to study interactions between this compound and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., kon/koff rates) with immobilized proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Fluorescence Quenching : Monitor changes in protein fluorescence upon ligand binding to infer conformational changes .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of ligand-target complexes at atomic resolution .

Data Contradiction Analysis

- Example Scenario : Discrepancies in reported melting points or bioactivity data.

- Resolution :

Verify synthetic protocols (e.g., solvent purity, reaction time) .

Replicate experiments under standardized conditions .

Use statistical tools (e.g., ANOVA) to assess variability across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。